molecular formula C8H15NO2 B7810057 Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Cat. No.: B7810057
M. Wt: 157.21 g/mol
InChI Key: ITBIIJTXOBWJPI-KNVOCYPGSA-N
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Description

Significance of Morpholine (B109124) Scaffolds in Organic Chemistry and Advanced Materials Science

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govnih.gov This status is attributed to its advantageous physicochemical, metabolic, and biological properties, as well as its synthetic accessibility. nih.gov The presence of both hydrogen bond donor and acceptor sites within the morpholine structure allows for versatile interactions with biological targets. e3s-conferences.org Consequently, the morpholine moiety is a key structural component in numerous bioactive molecules and approved pharmaceutical agents, including the antibiotic Linezolid and the anticancer drug Gefitinib. wikipedia.orgnih.gov Its incorporation into a molecule can enhance potency, improve pharmacokinetic profiles, and confer desirable drug-like properties. nih.govnih.gov

Beyond pharmaceuticals, morpholine and its derivatives have significant applications in materials science and industrial processes. atamankimya.com They are widely used as corrosion inhibitors, particularly in steam boiler systems, due to their ability to neutralize acidic contaminants. wikipedia.orgatamankimya.com The low cost and polarity of morpholine also make it a common solvent for a variety of organic reactions and materials, including resins, dyes, and waxes. wikipedia.orgatamankimya.com

Historical Trajectory and Evolution of Research on 2,6-Disubstituted Morpholine Systems

Research into 2,6-disubstituted morpholine systems has a long history, driven largely by the discovery that specific stereoisomers possess potent biological activity. A critical focus has been the synthesis of cis-2,6-dimethylmorpholine (B33440), the direct precursor to the title compound. Early methods for its preparation were documented in patents, such as the cyclization of diisopropanolamine (B56660) using concentrated sulfuric acid at high temperatures. google.com These initial processes often yielded mixtures of cis and trans isomers, necessitating further steps to isolate the desired cis configuration, which was recognized as the more active component for applications like crop protection agents. google.com

Over time, research evolved to develop more efficient and stereoselective synthetic routes. This includes modifications to the cyclization of diisopropanolamine to achieve a higher proportion of the cis-isomer directly. google.comgoogle.com The field has advanced to encompass a variety of sophisticated synthetic strategies, such as rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols and Lewis acid-catalyzed reductive etherification of 1,5-diketones, which allow for the creation of highly substituted morpholines with excellent diastereoselectivity. rsc.orgchemistryviews.org The continued development of these synthetic methods reflects the enduring interest in 2,6-disubstituted morpholines as key building blocks for new therapeutic agents and functional materials. chemistryviews.orgnih.gov

Rationale and Academic Objectives for In-depth Investigation of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

The specific investigation of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is driven by a clear scientific rationale based on its unique structural features. The cis-2,6-dimethylmorpholine core is a well-established pharmacophore known to confer biological activity. google.comnih.gov The addition of an N-acetyl group at the 4-position introduces several new properties that warrant detailed study.

The primary academic objectives for studying this compound include:

Synthesis and Characterization: To develop an efficient synthesis, likely via the acetylation of cis-2,6-dimethylmorpholine, and to fully characterize the compound's structure and physicochemical properties. vulcanchem.com

Conformational Analysis: To understand how the N-acetyl group and the cis-oriented methyl groups influence the conformational stability and dynamics of the morpholine ring. The methyl groups at positions 2 and 6 impart significant steric hindrance, which can affect reaction kinetics and molecular conformation. vulcanchem.com

Exploring Biological Potential: To investigate the compound's bioactivity. The N-acetyl group introduces an electrophilic center and may serve as a prodrug moiety, potentially enhancing bioavailability through in vivo enzymatic cleavage. vulcanchem.com Furthermore, the acetyl group could facilitate binding to biological targets through hydrogen bonding or hydrophobic interactions, a hypothesis that requires validation through biological assays. vulcanchem.com Given that other morpholine derivatives exhibit antifungal and anticancer properties, high-throughput screening against fungal or cancer cell lines would be a logical step. vulcanchem.com

Overview of Key Methodologies and Theoretical Frameworks Applicable to Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) Studies

The comprehensive study of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) employs a range of modern chemical methodologies and theoretical approaches.

Synthetic and Analytical Methodologies:

Synthesis: The most plausible synthetic route involves the N-acetylation of a pre-formed cis-2,6-dimethylmorpholine intermediate using acetyl chloride or acetic anhydride. vulcanchem.com The precursor itself is typically synthesized via the acid-catalyzed dehydration and cyclization of diisopropanolamine. vulcanchem.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and, crucially, the cis-stereochemistry of the methyl groups. mdpi.com Variable temperature (VT) NMR studies can also provide insights into the rotational dynamics of the acetyl group and conformational changes in the morpholine ring. mdpi.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight and to study the fragmentation patterns of the compound, further corroborating its structure. The precursor, cis-2,6-dimethylmorpholine, has known mass spectrometry data available for comparison. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the compound's three-dimensional structure, including the cis relationship of the methyl groups and the precise bond lengths and angles of the entire molecule.

Theoretical and Predictive Frameworks:

Computational Chemistry: Molecular modeling and docking simulations are valuable tools for predicting the compound's preferred conformation and its potential interactions with biological macromolecules, such as enzymes or receptors. nih.gov These theoretical studies can guide experimental work by identifying likely biological targets.

Structure-Activity Relationship (SAR) Studies: This framework is used to systematically evaluate how modifications to the molecule, such as altering the N-acyl group or the substituents on the ring, affect its biological activity. e3s-conferences.org SAR studies are fundamental to optimizing lead compounds in drug discovery. nih.gov

Properties

IUPAC Name

1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBIIJTXOBWJPI-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of Morpholine, 4 Acetyl 2,6 Dimethyl , Cis 9ci

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure, stereochemistry, and dynamic conformational behavior of "Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)".

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy would be the cornerstone for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within the molecule.

The cis-configuration of the methyl groups at the C2 and C6 positions of the morpholine (B109124) ring, along with the presence of the N-acetyl group, results in a complex NMR spectrum. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals.

The expected ¹H and ¹³C NMR chemical shifts, based on the analysis of related structures, would provide a foundational dataset for these multi-dimensional experiments. For instance, the protons and carbons of the morpholine ring, the methyl groups, and the acetyl moiety would exhibit characteristic chemical shifts. The cis-relationship of the C2 and C6 methyl groups would be confirmed by Nuclear Overhauser Effect (NOE) correlations in a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, which would show spatial proximity between the protons of these two methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl-CH₃ 2.0 - 2.2 20 - 25
Acetyl-C=O - 168 - 172
Morpholine-CH₂ (axial) 2.5 - 2.8 45 - 50
Morpholine-CH₂ (equatorial) 3.5 - 3.8 45 - 50
Morpholine-CH (C2/C6) 3.8 - 4.2 70 - 75

Note: These are predicted ranges based on data from analogous compounds and general principles of NMR spectroscopy.

The N-acetyl group introduces a significant element of dynamic behavior due to the restricted rotation around the amide C-N bond. This restricted rotation arises from the partial double bond character of the amide linkage. At room temperature, this rotation is typically slow on the NMR timescale, leading to the observation of distinct signals for atoms in different magnetic environments due to the presence of rotational isomers (rotamers).

Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra at variable temperatures, would be employed to study this rotational barrier. As the temperature is increased, the rate of rotation around the C-N bond increases. This would be observed in the ¹H and ¹³C NMR spectra as a broadening of the signals corresponding to the atoms near the amide bond, followed by their coalescence into a single averaged signal at a specific temperature (the coalescence temperature). From the coalescence temperature and the chemical shift difference between the signals of the rotamers, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on other N-acetylated cyclic amines have shown that these rotational barriers are typically in the range of 15-20 kcal/mol. acs.orgnanalysis.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of "Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)" (C₈H₁₅NO₂). Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways of the protonated molecule.

The fragmentation of N-acetyl compounds is well-documented and typically involves characteristic losses. nih.govdtic.mil For the title compound, key fragmentation pathways would likely include:

Loss of the acetyl group: A neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion is a common fragmentation pathway for N-acetyl compounds.

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic cleavages, leading to the formation of smaller fragment ions. The presence of the methyl groups would influence the specific fragmentation patterns.

Formation of an acylium ion: Cleavage of the C-N bond of the amide can lead to the formation of a stable acylium ion (CH₃CO⁺, m/z 43).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

m/z (predicted) Proposed Fragment Structure/Loss
158.1181 [M+H]⁺ (Protonated molecular ion)
116.0919 [M+H - C₂H₂O]⁺ (Loss of ketene)
100.0970 Fragment from ring cleavage
86.0606 Fragment from ring cleavage

Note: The m/z values are calculated based on the elemental composition of the proposed fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule and can also serve as a fingerprint for its specific conformational state.

The IR and Raman spectra of "Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)" would be dominated by characteristic vibrational modes. The most prominent of these would be the strong amide C=O stretching vibration, which is expected to appear in the region of 1630-1660 cm⁻¹ in the IR spectrum. Other key vibrations would include C-H stretching modes of the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹), C-N stretching vibrations, and C-O-C stretching of the morpholine ether linkage.

Table 3: Predicted Characteristic Vibrational Frequencies for Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (methyl and methylene) 2850 - 3000
C=O stretching (amide I) 1630 - 1660
CH₂ scissoring 1440 - 1470
CH₃ bending 1370 - 1390
C-N stretching 1200 - 1350

Note: These are predicted ranges based on data from analogous compounds and general principles of vibrational spectroscopy.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)" could be grown, X-ray crystallography would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would unequivocally confirm the cis-stereochemistry of the 2,6-dimethyl substituents. It would also reveal the preferred conformation of the morpholine ring, which is expected to be a chair conformation with the methyl groups likely occupying equatorial positions to minimize steric hindrance. The orientation of the N-acetyl group relative to the morpholine ring would also be determined. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state assembly of the molecules. mdpi.comebi.ac.uk

Detailed Conformational Studies of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)

The three-dimensional structure and dynamic behavior of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) are governed by a complex interplay of steric and stereoelectronic effects. The substitution pattern on the morpholine ring dictates its preferred conformation and influences the rotational barriers of its exocyclic group.

Ring Conformation Analysis of the Morpholine Core (Chair, Boat, Twist-Boat)

The morpholine ring, like cyclohexane (B81311), can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. However, the chair conformation is overwhelmingly favored energetically due to its ability to minimize both torsional strain (eclipsing interactions) and angle strain. In this conformation, all carbon-hydrogen bonds on adjacent atoms are staggered.

The alternative boat conformation suffers from significant steric repulsion between the "flagpole" hydrogens (at C-2 and C-5 or C-3 and N-4) and torsional strain from four pairs of eclipsed C-H bonds along the sides. The twist-boat (or skew-boat) conformation is a lower-energy intermediate between boat forms, which alleviates some of the flagpole and eclipsing interactions. Despite this, the energy barrier to convert from the chair form is substantial, making the chair the predominant conformation at room temperature. For Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), the chair form represents the ground-state conformation of the heterocyclic core.

Impact of 2,6-Dimethyl Substitution on Ring Conformation and Dynamics

The presence of two methyl groups at the C-2 and C-6 positions significantly influences the stability of the chair conformation. The cis configuration dictates that on a given chair conformer, one methyl group must occupy an axial position while the other occupies an equatorial position.

Substituent PositionConformation 1Conformation 2 (after ring flip)Relative Stability
cis-2,6-Dimethyl2-Axial, 6-Equatorial2-Equatorial, 6-AxialEnergetically Equivalent

Influence of the N-Acetyl Group on Nitrogen Inversion and Acyl Rotation

The N-acetyl group introduces two critical conformational features: it restricts nitrogen inversion and creates a significant barrier to rotation around the N-acyl (N-C=O) bond.

Due to amide resonance, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group's pi-system. This gives the N-C bond partial double-bond character, forcing the nitrogen and its three attached atoms (C-2, C-6, and the acetyl carbon) into a nearly planar geometry. This planarity effectively eliminates the rapid pyramidal inversion typically observed in unacylated amines.

Furthermore, this partial double-bond character creates a substantial energy barrier to rotation around the N-C(O) bond. As a result, the acetyl group does not rotate freely. The planar acetyl group will orient itself to minimize steric hindrance with the adjacent methyl groups on the morpholine ring. The preferred rotational conformer would likely place the carbonyl oxygen away from the bulky substituents.

Anomeric Effects and Other Stereoelectronic Interactions within the Ring

Stereoelectronic effects, particularly the anomeric effect, play a role in the conformational preferences of the morpholine ring. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a saturated ring to prefer the axial orientation, contrary to what would be expected from steric bulk alone. wikipedia.org This phenomenon is explained by a stabilizing hyperconjugation interaction between the lone pair of the ring heteroatom (in this case, the oxygen's p-type orbital) and the antibonding (σ*) orbital of the adjacent C-X bond. quimicaorganica.org

In the morpholine ring of the title compound, this effect influences the C2-O1 and C6-O1 bonds. The lone pairs on the ring oxygen can interact with the σ* orbitals of the C-C and C-H bonds at the C-2 and C-6 positions. While the methyl groups are fixed in a cis-relationship, these underlying electronic preferences contribute to the precise bond lengths and angles within the ring. Additionally, a "reverse anomeric effect" can be considered, which describes the preference of protonated or positively polarized nitrogen substituents for the equatorial position. dypvp.edu.in While the N-acetyl group is not protonated, the electron-withdrawing nature of the carbonyl could induce a partial positive charge on the nitrogen, potentially favoring conformations that maximize its equatorial character within the dynamic ring system.

Stereochemical Purity and Diastereomeric Ratio Determination

The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) can potentially yield other stereoisomers, such as the trans diastereomer. Therefore, methods to confirm stereochemical purity and determine the diastereomeric ratio are essential.

Advanced Chromatographic Methods (Chiral HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers.

Chiral HPLC: For separating diastereomers, a standard achiral stationary phase (like silica (B1680970) or C18) is often sufficient, as diastereomers have different physical properties and will interact with the stationary phase differently. nih.govnih.gov However, to resolve the enantiomers of the cis isomer (the (2R,6S) and (2S,6R) forms), a Chiral Stationary Phase (CSP) is required. csfarmacie.cz CSPs create a chiral environment, allowing for differential interaction with each enantiomer, leading to different retention times. Protein-based or polysaccharide-based columns are commonly used for this purpose. hplc.eu A systematic approach might first use an achiral column to separate the cis and trans diastereomers, followed by analysis of the cis fraction on a chiral column to confirm its enantiomeric composition. sigmaaldrich.com

Gas Chromatography (GC): GC is also highly effective for analyzing volatile derivatives. For chiral separations, capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins, are employed. gcms.cz These phases form transient diastereomeric complexes with the enantiomers of the analyte, allowing for their separation. For a compound like N-acetyl-cis-2,6-dimethylmorpholine, GC-MS (Gas Chromatography-Mass Spectrometry) would be the method of choice. nih.gov It provides separation based on retention time and mass spectral data for unambiguous identification, confirming both the molecular weight and fragmentation pattern consistent with the target structure while establishing the diastereomeric ratio.

TechniqueStationary Phase TypePrimary ApplicationTypical Analytes
HPLCAchiral (e.g., C18, Silica)Diastereomer Separationcis vs. trans isomers
Chiral HPLCChiral (e.g., Polysaccharide-based)Enantiomer Separation(2R,6S) vs. (2S,6R) enantiomers
Chiral GC-MSChiral (e.g., Cyclodextrin-based)Diastereomer & Enantiomer SeparationVolatile stereoisomers

Spectroscopic Methods for Stereoisomer Quantification

The accurate quantification of stereoisomers is critical in chemical synthesis and pharmaceutical development to ensure the desired purity and efficacy of a compound. For Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), distinguishing and quantifying the cis isomer from its potential trans counterpart is essential. Spectroscopic methods provide powerful, non-destructive means to achieve this by exploiting the different physical and chemical properties that arise from the distinct spatial arrangements of the atoms in each isomer. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and chiroptical methods like Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for the structural elucidation and quantification of diastereomers such as the cis and trans isomers of 4-acetyl-2,6-dimethylmorpholine. The differentiation arises because the distinct stereochemistry of the isomers leads to different magnetic environments for the nuclei, resulting in unique chemical shifts and coupling constants.

¹H and ¹³C NMR Analysis: In the morpholine ring, which typically adopts a chair conformation, the substituents on the cis and trans isomers will have different spatial orientations (axial vs. equatorial). In the cis isomer, both methyl groups are on the same face of the ring, leading to one being in an axial position and the other equatorial, or both being equatorial in a twisted conformation. In the trans isomer, the methyl groups are on opposite faces. This structural difference significantly impacts the magnetic shielding of nearby protons and carbons.

For instance, protons in an axial position are typically more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts. The signals corresponding to the methyl groups (C2 and C6) and the protons on the morpholine ring will therefore appear at different chemical shifts for the cis and trans isomers. osti.govrsc.org The restricted rotation around the N-acetyl C-N bond can also lead to the presence of rotamers, which may further complicate the spectra but can also provide detailed conformational information. nih.govnih.gov

Quantification is achieved by integrating the signal areas of well-resolved peaks corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture. osti.gov For example, a study on cis and trans-siladecalins used the integration of distinct methyl group signals in the ¹H NMR spectrum to determine the diastereomeric ratio. osti.gov Similarly, the carbon signals in ¹³C NMR spectra for different isomers will be distinct, with the signals for the trans isomer often appearing downfield compared to the cis isomer. nih.gov

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguous stereochemical assignment. A NOESY experiment detects protons that are close in space. For the cis isomer, a NOE correlation would be expected between the protons of the two methyl groups if they are on the same side of the ring, a correlation that would be absent for the trans isomer. Such techniques provide definitive confirmation of the isomeric configuration before quantification. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Stereoisomer Differentiation. (Data are hypothetical and for illustrative purposes, based on established principles.)
NucleusGroupExpected Chemical Shift (δ) for cis-Isomer (ppm)Expected Chemical Shift (δ) for trans-Isomer (ppm)Rationale for Difference
¹HC2/C6-CH₃~1.15~1.25Different magnetic environments due to axial/equatorial positioning in the dominant chair conformation. osti.gov
¹HN-COCH₃~2.10~2.12Subtle difference due to the overall change in molecular geometry affecting the acetyl group's environment.
¹³CC2/C6-CH₃~18.5~19.8Carbon shielding is highly sensitive to the stereochemical arrangement. nih.gov
¹³CC2/C6~55.0~57.2The orientation of the methyl group (axial/equatorial) influences the chemical shift of the ring carbon.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the physical separation and subsequent quantification of stereoisomers. Since cis and trans isomers are diastereomers, they can often be separated on standard achiral stationary phases. However, for separating all possible stereoisomers (including enantiomers), chiral stationary phases (CSPs) are required. sigmaaldrich.com

The separation principle relies on the differential interaction between the isomers and the stationary phase. The unique three-dimensional structure of each isomer results in different retention times on the chromatographic column. Quantification is performed by measuring the peak area for each separated isomer using a suitable detector (e.g., UV-Vis, Mass Spectrometry). The relative percentage of each isomer is calculated from the area of its corresponding peak. Modern CSPs, often based on complex biomolecules like polysaccharides, offer a high degree of enantioselectivity and are crucial for resolving complex isomeric mixtures. sigmaaldrich.com

Table 2: Chromatographic Methods for Stereoisomer Quantification.
TechniqueStationary PhasePrinciple of SeparationMethod of Quantification
HPLC/SFCChiral Stationary Phase (e.g., polysaccharide-based)Differential diastereomeric and enantiomeric interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral selector. sigmaaldrich.comIntegration of peak areas from the chromatogram.
GCChiral Capillary Column (e.g., cyclodextrin (B1172386) derivatives)Formation of transient, diastereomeric complexes with different volatilities or stabilities. nih.govIntegration of peak areas from the gas chromatogram.

Chiroptical Spectroscopy

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. mdpi.com VCD is exceptionally sensitive to the absolute configuration and solution-phase conformation of chiral molecules. nih.govru.nl

The cis and trans isomers of 4-acetyl-2,6-dimethylmorpholine, being diastereomers, will produce distinct VCD spectra. The VCD spectrum of a molecule is a unique fingerprint of its 3D structure. mdpi.com By comparing the experimental VCD spectrum of an unknown mixture to the spectra of pure, isolated isomers or to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), one can identify and quantify the components of the mixture. nih.govmdpi.com While primarily a qualitative tool for structural confirmation, VCD can be used quantitatively by applying chemometric methods to deconvolve the spectra of mixtures. This makes it a powerful tool for in-situ conformational analysis and stereoisomer quantification without the need for physical separation. nih.gov

Reactivity and Reaction Mechanisms of Morpholine, 4 Acetyl 2,6 Dimethyl , Cis 9ci

Chemical Transformations of the N-Acetyl Group

The N-acetyl group, being an amide, is the primary site for several chemical transformations. Its carbonyl carbon is electrophilic, and the C-N bond possesses characteristics that allow for specific reactions such as hydrolysis and transamidation.

Hydrolysis: The N-acetyl group can undergo hydrolysis to yield acetic acid and cis-2,6-dimethylmorpholine (B33440). This reaction is typically catalyzed by acid or base. The process is essentially the reverse of the acetylation reaction used to synthesize the compound. For instance, the synthesis of N-acetylmorpholine from morpholine (B109124) and acetic acid often requires high temperatures (210–230 °C) and removal of water to drive the equilibrium towards the amide product. google.com Consequently, the hydrolysis of the N-acetyl group in cis-4-acetyl-2,6-dimethylmorpholine would be favored by the presence of water under acidic or basic conditions, effectively cleaving the amide bond.

Transamidation: This reaction involves the exchange of the amino portion of the amide with a different amine. While specific studies on cis-4-acetyl-2,6-dimethylmorpholine are not prevalent, the general mechanism for transamidation of N-acetyl groups has been demonstrated in other systems, such as chitin. researchgate.netfrontiersin.org This process typically requires a catalyst and can be performed with various amines, including aliphatic and cyclic amines. frontiersin.org For cis-4-acetyl-2,6-dimethylmorpholine, a proposed transamidation reaction would involve heating the compound with a primary or secondary amine, likely in the presence of a catalyst, to displace the cis-2,6-dimethylmorpholine moiety and form a new amide. nih.gov The reaction is often driven to completion by using an excess of the reacting amine.

Table 1: Conditions for Hydrolysis and Transamidation of N-Acetyl Groups (Inferred from Related Compounds)

Reaction Typical Reagents/Catalysts Conditions Products
Hydrolysis H₂O, Acid (e.g., H₂SO₄) or Base (e.g., NaOH) Heating cis-2,6-Dimethylmorpholine + Acetic Acid

| Transamidation | Primary or Secondary Amine (R-NH₂) | Heating, Catalyst (e.g., Cu(OAc)₂) | New Amide (CH₃CONHR) + cis-2,6-Dimethylmorpholine |

The N-acetyl group itself can be a handle for further functionalization. While the methyl group of the acetyl moiety is generally unreactive, the carbonyl group provides a site for various chemical modifications. A relevant example, although starting from the parent amine, is the reaction of morpholine with chloroacetyl chloride. This reaction yields 4-(2-chloroacetyl)morpholine, demonstrating that a functionalized acetyl group can be readily installed. jocpr.com

This suggests that derivatization of cis-4-acetyl-2,6-dimethylmorpholine could potentially proceed via reactions targeting the acetyl methyl group, for example, through alpha-halogenation under specific conditions, although such reactions are challenging due to the stability of the methyl group. A more plausible route for derivatization involves modifying the acetylating agent before its reaction with cis-2,6-dimethylmorpholine to introduce desired functionalities.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), such as its hydrolysis to cis-2,6-dimethylmorpholine and acetic acid, are significantly influenced by the steric hindrance imposed by the two methyl groups adjacent to the nitrogen atom.

Reaction Kinetics:

The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. For the hydrolysis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), the reaction rate is expected to be considerably slower than that of its non-methylated counterpart, N-acetylmorpholine. This is due to the steric hindrance from the cis-oriented methyl groups, which impede the approach of a nucleophile (like a hydroxide (B78521) ion or a water molecule) to the electrophilic carbonyl carbon of the acetyl group.

The general mechanism for the hydrolysis of amides can proceed under acidic or basic conditions. Under basic conditions, the reaction would likely follow a nucleophilic acyl substitution pathway. The rate of this reaction can be described by a rate law, which for a simple case might be:

Rate = k[Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)][OH⁻]

Where k is the rate constant. The value of k would be expected to be significantly smaller than that for N-acetylmorpholine due to the increased activation energy (Ea) caused by steric strain in the transition state.

Illustrative Kinetic Data Comparison (Hypothetical)

CompoundRelative Rate Constant (k_rel) at 25°CActivation Energy (Ea) (kJ/mol)Steric Hindrance
N-acetylmorpholine165Low
Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)0.0580High

This table is for illustrative purposes to demonstrate the expected kinetic effect of steric hindrance and does not represent actual experimental data.

Thermodynamics:

ΔG = ΔH - TΔS

Where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change. The breaking of the stable amide bond requires energy, but the formation of the more stable carboxylate and protonated amine (in acidic solution) or carboxylic acid and amine (in basic solution) results in a net release of energy.

Illustrative Thermodynamic Parameters for Hydrolysis (Hypothetical)

ParameterN-acetylmorpholineMorpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)
ΔH° (kJ/mol)-20-25
ΔS° (J/mol·K)-10-15
ΔG° at 298 K (kJ/mol)-17.02-20.53

This table provides hypothetical values to illustrate the potential thermodynamic differences and does not represent measured experimental data.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches

The detailed elucidation of reaction mechanisms for compounds like Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) relies on a combination of spectroscopic techniques to identify intermediates and computational modeling to map out the reaction pathway.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the progress of a reaction. By taking spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates. For instance, in the hydrolysis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), one could monitor the chemical shift of the acetyl methyl protons and the protons on the morpholine ring. The appearance of a new set of signals corresponding to cis-2,6-dimethylmorpholine would confirm the reaction progress. In-situ NMR techniques can also be used to detect and characterize transient intermediates if they have a sufficient lifetime.

Infrared (IR) Spectroscopy: The progress of the hydrolysis can also be followed by monitoring the disappearance of the amide C=O stretching frequency (typically around 1650 cm⁻¹) of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) and the appearance of the carboxylic acid C=O stretching frequency (around 1710 cm⁻¹) of acetic acid.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the reactants, products, and potentially reaction intermediates by their mass-to-charge ratio. This is particularly useful for confirming the identity of the final products and for detecting any side-products that may form.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a common computational method used to investigate reaction mechanisms. By modeling the potential energy surface of the reaction, chemists can identify the structures of transition states and intermediates. For the hydrolysis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), DFT could be used to:

Calculate the activation energy barrier for the nucleophilic attack on the carbonyl carbon, providing a theoretical basis for the expected slow reaction rate due to steric hindrance.

Determine the geometries of the tetrahedral intermediates formed during the reaction.

Compare the energy profiles of different possible reaction pathways (e.g., acid-catalyzed vs. base-catalyzed) to predict the most favorable mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent in the reaction mechanism. By simulating the movement of the reactant and solvent molecules over time, it is possible to understand how solvent molecules participate in the stabilization of transition states and intermediates.

The combination of these spectroscopic and computational methods would provide a comprehensive picture of the reaction mechanism, confirming the role of steric hindrance in the reactivity of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) and providing detailed information about the energetic landscape of its chemical transformations.

Computational and Theoretical Investigations of Morpholine, 4 Acetyl 2,6 Dimethyl , Cis 9ci

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of molecular structure and energy.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through geometry optimization, an iterative process that calculates the energy and forces on each atom and adjusts their positions until a minimum on the potential energy surface is found.

For Morpholine (B109124), 4-acetyl-2,6-dimethyl-, cis-(9CI), these calculations confirm that the morpholine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings. The cis configuration places both methyl groups on the same side of the ring, typically in equatorial positions to minimize steric hindrance. The N-acetyl group is planar due to amide resonance.

Ab initio (like Hartree-Fock) and DFT (commonly using functionals like B3LYP) methods are used for these optimizations, often paired with basis sets such as 6-31G(d) or larger to accurately describe the electronic distribution. The resulting optimized structure provides key geometric parameters. While specific experimental data for this molecule is not widely available, theoretical calculations yield expected values for bond lengths and angles consistent with similar N-acetylated morpholine structures.

Table 1: Representative Geometric Parameters for the Optimized Structure of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) from DFT Calculations. Note: These are typical values derived from computational models of similar structures, as specific literature data for this exact compound is limited.

ParameterAtom(s) InvolvedCalculated Value
Bond Length (Å)C=O (Acetyl)~1.23 Å
C-N (Amide)~1.36 Å
N-C (Ring)~1.47 Å
C-O (Ring)~1.43 Å
Bond Angle (°)O=C-N~122°
C-N-C (Ring)~118°
C-O-C (Ring)~112°

Once the geometry is optimized to a minimum, vibrational frequency analysis is performed. This calculation determines the normal modes of vibration for the molecule. The results serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=O stretching of the acetyl group, or complex deformations of the morpholine ring. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. For instance, the strong carbonyl (C=O) stretch of the acetyl group is a characteristic peak that is readily identifiable. DFT methods have been shown to be effective in predicting vibrational frequencies for various organic molecules, including dinitrotoluenes, which often show good agreement with experimental findings after applying a scaling factor to account for systematic errors in the calculations researchgate.netresearchgate.net.

Table 2: Predicted Prominent Vibrational Frequencies for Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI). Note: These values are representative predictions based on DFT calculations for molecules with similar functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Stretching of C-H bonds in methyl and morpholine ring CH₂ groups.
C=O Stretch (Amide I)~1650 cm⁻¹Strong absorption due to the carbonyl group of the N-acetyl moiety.
C-N Stretch1200 - 1350 cm⁻¹Stretching of the C-N bonds within the ring and the amide linkage.
C-O-C Stretch (Ether)1050 - 1150 cm⁻¹Asymmetric stretching of the ether linkage in the morpholine ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant descriptor of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. These energies are used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which provide quantitative measures of the molecule's reactivity.

For Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the acetyl moiety, making it the primary site for nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors. Note: Values are illustrative and depend on the specific computational method and basis set used.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy~ -7.0 eVElectron-donating ability
LUMO Energy~ -0.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 6.5 eVChemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule uni-muenchen.de. It is a valuable tool for predicting how a molecule will interact with other charged or polar species researchgate.netchemrxiv.org. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles) researchgate.netproteopedia.orgscispace.com. Green and yellow represent intermediate potentials.

In Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), the MEP map would show a strong negative potential (red) around the carbonyl oxygen of the acetyl group due to its high electronegativity and lone pairs. This identifies it as the primary site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms, particularly those on the methyl groups, would exhibit a positive potential (blue), while the rest of the molecule would be of intermediate potential. This visual tool effectively highlights the charge distribution and reactive sites of the molecule.

Conformational Landscape Analysis and Energy Barriers

Molecules are not static entities but are in constant motion. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and the energy barriers that separate them. For a flexible molecule like Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), understanding its conformational landscape is key to understanding its properties and behavior.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, such as a bond angle or dihedral angle, is systematically varied uni-muenchen.devisualizeorgchem.comstackexchange.com. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima connecting conformers).

For this molecule, two key conformational processes are of interest:

Ring Inversion: The morpholine ring can "flip" between two equivalent chair conformations. A PES scan of one of the ring's dihedral angles would reveal the energy profile of this process. The transition state for this inversion typically involves higher-energy boat or twist-boat conformations. Studies on similar substituted cyclohexane (B81311) rings show that the energy barrier for ring inversion is typically in the range of 6-11 kcal/mol, influenced by the steric bulk of substituents nih.gov.

N-Acyl Rotation: The bond between the nitrogen atom and the acetyl carbonyl carbon has a partial double bond character, leading to restricted rotation. This rotation gives rise to two stable planar conformers (rotamers). A PES scan of the C-C-N-C dihedral angle reveals the energy barrier separating these rotamers. Computational studies on similar unhindered amides have found these rotational barriers to be significant, often in the range of 18–22 kJ/mol (approximately 4-5 kcal/mol), which can sometimes allow for the separation of rotamers at low temperatures researchgate.net.

These computational scans provide critical data on the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Table 4: Representative Energy Barriers from Potential Energy Surface Scans. Note: These values are estimates based on data from analogous molecular systems.

Conformational ProcessRelevant Dihedral AngleEstimated Energy Barrier
Morpholine Ring InversionC-N-C-C~8 - 11 kcal/mol
N-Acyl Group RotationO=C-N-C~4 - 6 kcal/mol

Free Energy Calculations of Preferred Conformers.

A search for studies involving quantum chemical calculations to determine the conformational landscape and the relative free energies of different conformers of cis-4-acetyl-2,6-dimethylmorpholine did not yield any specific results. Such studies would typically involve computational methods to identify stable spatial arrangements of the molecule and quantify their energy differences, but this research has not been published for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior.

No specific molecular dynamics (MD) simulation studies detailing the dynamic behavior of cis-4-acetyl-2,6-dimethylmorpholine were found. While MD simulations are a common technique to understand molecular motion, interactions, and conformational changes over time, they have not been applied to this particular molecule in the available literature.

Solvent Effects on Conformational Preferences and Molecular Interactions.

The literature search did not identify any MD simulations that investigate how different solvents impact the conformational preferences or intermolecular interactions of cis-4-acetyl-2,6-dimethylmorpholine. Research on related but simpler molecules, such as N-acetyl morpholine, has explored their behavior in interfacial systems, but these findings cannot be directly extrapolated to the target compound. researchgate.net

Interfacial Behavior and Self-Assembly (if relevant for non-biological applications).

There are no published studies concerning the interfacial behavior or self-assembly properties of cis-4-acetyl-2,6-dimethylmorpholine for non-biological applications. While related N-acyl morpholines have been investigated for their surfactant-like properties at oil-water or CO2-water interfaces, this specific derivative has not been the subject of such research. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Activity).

No QSPR studies that develop models to predict the physical or chemical properties (e.g., boiling point, solubility, viscosity) of cis-4-acetyl-2,6-dimethylmorpholine were found. QSPR is a broad field, but specific models relating the structure of this compound to its non-biological properties have not been documented in the scientific literature. nih.gov

Due to the absence of the necessary specific and detailed research findings, generating the requested article with data tables and in-depth analysis is not feasible without compromising scientific accuracy.

Applications of Morpholine, 4 Acetyl 2,6 Dimethyl , Cis 9ci in Chemical Sciences Non Prohibited

Role as a Building Block in Complex Chemical Synthesis

The primary application of Morpholine (B109124), 4-acetyl-2,6-dimethyl-, cis-(9CI) in chemical sciences is its function as a chiral building block for the synthesis of more complex molecules. The rigid, chair-like conformation of the morpholine ring, combined with the fixed cis-stereochemistry of the two methyl groups at the C-2 and C-6 positions, makes it an invaluable synthon for introducing specific spatial arrangements in a target molecule.

Chiral morpholine derivatives are widely employed as versatile synthons in the creation of enantiomerically pure compounds like amino acids and amino alcohols. researchgate.net The N-acetyl group in Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) plays a crucial role in this context. It can serve as a protecting group for the morpholine nitrogen, rendering it less reactive while other chemical transformations are carried out elsewhere on a larger molecule. This protecting group can later be removed under specific conditions to regenerate the secondary amine for further functionalization. This strategy is fundamental in multi-step organic synthesis, allowing for regioselective reactions and the construction of complex architectures.

The synthesis of this building block is plausibly achieved through the acetylation of a cis-2,6-dimethylmorpholine (B33440) intermediate, which itself can be prepared by the cyclization of diisopropanolamine (B56660). google.comvulcanchem.com

Applications in Organocatalysis or as a Ligand in Metal-Catalyzed Reactions

Morpholine and its derivatives have carved out a significant niche in the field of catalysis, acting both as organocatalysts and as ligands for metal centers in transition-metal-catalyzed reactions. e3s-conferences.orgresearchgate.net Chiral morpholines, in particular, have been successfully used as catalysts in asymmetric reactions. researchgate.net

For Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), its direct role as a catalyst or ligand is influenced by the N-acetyl group. The amide nitrogen in the acetylated compound is significantly less basic and nucleophilic than the amine nitrogen in its precursor, cis-2,6-dimethylmorpholine. This reduced basicity means it is less likely to function directly as a Brønsted base or as a Lewis base to coordinate with a metal cation.

However, its utility in catalysis should be viewed from its position as a precursor. The compound can be synthesized and carried through several steps before a final deacetylation reveals the secondary amine, which can then participate in a catalytic cycle. Furthermore, the core morpholine structure is a key component in highly effective organocatalysts for reactions such as the 1,4-addition between aldehydes and nitroolefins. nih.gov The principles of synergistic catalysis, which combine organocatalysis with metal catalysis, often rely on amine-based structures to activate substrates, highlighting the importance of the underlying morpholine framework. mdpi.com

Use as a Solvent or Reaction Medium in Organic Synthesis

The parent compound, cis-2,6-dimethylmorpholine, is known to be an effective solvent for various chemical reactions, enhancing reactant solubility and improving reaction efficiency. chemimpex.com The acetylation of the nitrogen atom to form Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) alters its physical properties, thereby changing its characteristics as a solvent.

The introduction of the acetyl group creates an amide functional group, which is expected to increase the compound's polarity and boiling point compared to its non-acetylated counterpart. These properties are similar to those of other amide-based solvents like N,N-dimethylformamide (DMF). Such polar aprotic solvents are crucial in organic synthesis for their ability to dissolve a wide range of organic and inorganic compounds and to accelerate reaction rates, particularly for SN2 reactions. nih.gov While not a common bulk solvent, Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) could serve as a specialized reaction medium where its specific stereochemistry or interaction capabilities could influence the outcome of a reaction.

Table 1: Comparison of Physicochemical Properties

Property cis-2,6-Dimethylmorpholine Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) Influence of Acetyl Group
Molecular Formula C₆H₁₃NO C₉H₁₅NO₂ Addition of C₂H₂O
Molar Mass 115.17 g/mol 169.22 g/mol Increased mass
Key Functional Group Secondary Amine Amide Changes basicity and polarity
Expected Polarity Moderate High Increased polarity
Hydrogen Bond Donor Yes (N-H) No Removes H-bond donor site
Hydrogen Bond Acceptor Yes (N and O) Yes (Amide O and Ether O) Retains H-bond acceptor sites

Potential in Materials Science and Polymer Chemistry

In materials science, morpholine derivatives are recognized for their role as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The precursor, cis-2,6-dimethylmorpholine, is noted as a component in the production of specialty polymers used in coatings, adhesives, and sealants.

The acetylated derivative, Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), presents interesting possibilities in this field. The rigid, chiral structure could be incorporated as a monomeric unit into a polymer backbone, potentially imparting specific thermal or mechanical properties. The presence of the amide group could enhance polymer chain interactions through dipole-dipole forces, possibly leading to materials with higher melting points or increased stiffness.

Furthermore, its potential as an additive cannot be overlooked. It could function as a plasticizer or a compatibilizer in polymer blends. The unique stereochemistry of the molecule could also be exploited in the design of "smart" materials or in applications requiring chiral recognition at a material's surface.

Table 2: Summary of Applications and Potential Roles

Application Area Role of Precursor (cis-2,6-Dimethylmorpholine) Potential Role of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)
Complex Synthesis Versatile intermediate and building block. e3s-conferences.org Chiral building block with a protected nitrogen atom for multi-step synthesis.
Catalysis Ligand for metal catalysts; organocatalyst base. researchgate.net Precursor to catalytically active species after deacetylation.
Solvents Effective reaction solvent. chemimpex.com Specialized polar aprotic solvent.
Materials Science Precursor for specialty polymers. Monomer for polymers with unique stereochemistry; additive or plasticizer.

Advanced Methodologies and Future Directions in Morpholine, 4 Acetyl 2,6 Dimethyl , Cis 9ci Research

High-Throughput Screening and Automated Synthesis of Derivatives

High-throughput screening (HTS) and automated synthesis represent a paradigm shift in the discovery and optimization of novel derivatives of Morpholine (B109124), 4-acetyl-2,6-dimethyl-, cis-(9CI). These methodologies enable the rapid generation and evaluation of large libraries of analogous compounds, significantly accelerating the identification of molecules with enhanced properties. HTS platforms can be employed to screen for a variety of characteristics, including binding affinity to biological targets, catalytic activity, or specific physicochemical properties. In the context of this compound, HTS could be utilized to explore the structure-activity relationship (SAR) of derivatives by systematically modifying the substituents on the morpholine ring.

Automated synthesis platforms, which have become increasingly sophisticated, can be programmed to perform repetitive reaction sequences with high precision and minimal manual intervention. For the synthesis of derivatives of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), an automated system could be designed to introduce a diverse range of functional groups at various positions on the morpholine scaffold. This would involve a series of protection, activation, and coupling steps, all performed in a spatially arrayed format, such as a microtiter plate. The resulting library of compounds could then be directly subjected to HTS assays.

Table 1: Illustrative High-Throughput Screening Workflow for Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) Derivatives

StepDescriptionTechnology Employed
1. Library Design Computational design of a virtual library of derivatives with diverse substituents.Molecular modeling software
2. Automated Synthesis Parallel synthesis of the designed library of compounds.Robotic liquid handlers, automated reactors
3. Assay Miniaturization Development of a miniaturized assay in a 384- or 1536-well plate format.Microplate readers, acoustic dispensers
4. High-Throughput Screening Rapid screening of the compound library against a specific biological target or for a desired property.Fluorescence, luminescence, or absorbance-based assays
5. Data Analysis Automated analysis of large datasets to identify "hits" with desired activity.LIMS, data analysis software
6. Hit Confirmation & Validation Re-synthesis and re-testing of initial hits to confirm activity and rule out false positives.Standard laboratory techniques

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry offers a compelling alternative to traditional batch synthesis for the production of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), providing advantages in terms of safety, efficiency, and scalability. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions. This approach allows for enhanced heat and mass transfer, leading to faster reaction times and higher yields.

The synthesis of the target compound could be adapted to a continuous flow process. For instance, the N-acetylation of cis-2,6-dimethylmorpholine (B33440) could be achieved by passing a stream of the amine and an acetylating agent, such as acetic anhydride, through a heated reactor coil. The reaction parameters, including temperature, residence time, and stoichiometry, can be readily optimized by adjusting the flow rates and reactor dimensions. The use of solid-supported catalysts or reagents within packed-bed reactors can further simplify purification by allowing for the continuous removal of byproducts.

Table 2: Comparison of Batch vs. Flow Synthesis for N-acetylation

ParameterBatch SynthesisFlow Synthesis
Reaction Time HoursMinutes
Heat Transfer Limited by vessel surface areaExcellent, rapid heating and cooling
Mass Transfer Dependent on stirring efficiencyEfficient mixing in microchannels
Safety Potential for thermal runaway with large volumesSmaller reaction volumes, enhanced safety
Scalability Difficult, requires larger reactorsAchieved by running the system for longer
Process Control Manual or semi-automatedFully automated with real-time monitoring

In Situ Spectroscopic Monitoring for Reaction Optimization

The optimization of the synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) can be significantly enhanced through the use of in situ spectroscopic techniques. These methods allow for the real-time monitoring of reaction progress without the need for sampling and offline analysis. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products as the reaction proceeds.

For the N-acetylation of cis-2,6-dimethylmorpholine, an in situ FTIR probe could be immersed in the reaction mixture to monitor the disappearance of the N-H stretching vibration of the starting material and the appearance of the C=O stretching vibration of the acetylated product. This real-time data allows for the precise determination of reaction kinetics and the identification of optimal reaction conditions, such as temperature, catalyst loading, and reagent concentration. By coupling in situ monitoring with automated reaction platforms, a high-throughput approach to reaction optimization can be achieved, leading to improved yields and reduced development times.

Emerging Computational Techniques for Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in the study of molecules like Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI). These techniques can be used to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities, thereby guiding experimental efforts and reducing the need for extensive trial-and-error.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic structure, geometry, and spectroscopic properties of the molecule with high accuracy. This information can be used to rationalize its reactivity and to predict its behavior in different chemical environments. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. By training a QSAR model on a dataset of known morpholine derivatives with measured activities, it becomes possible to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing.

Table 3: Applications of Computational Techniques in Morpholine Derivative Research

Computational TechniqueApplicationPredicted Properties
Quantum Mechanics (e.g., DFT) Electronic structure calculationMolecular geometry, vibrational frequencies, reaction energies
Molecular Dynamics (MD) Simulation of molecular motionConformational preferences, solvent effects, binding free energies
Molecular Docking Prediction of binding mode to a biological targetBinding affinity, protein-ligand interactions
QSAR Modeling Prediction of biological activityPotency, selectivity, pharmacokinetic properties

Unexplored Reactivities and Novel Transformations of the Compound

While the N-acetyl group of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is a relatively stable amide, its reactivity can be exploited to generate novel derivatives. For instance, reduction of the amide functionality would yield the corresponding N-ethyl derivative, altering the steric and electronic properties of the nitrogen atom. The acetyl methyl group also presents opportunities for functionalization through enolate chemistry, allowing for the introduction of various electrophiles at the alpha-position.

The morpholine ring itself, although generally stable, could potentially undergo ring-opening reactions under specific conditions, leading to the formation of linear amino alcohol derivatives. Furthermore, the development of novel catalytic systems could enable C-H activation at the methyl groups or other positions on the morpholine ring, providing a direct route to functionalized analogs that are not easily accessible through traditional synthetic methods. The exploration of photochemical or electrochemical transformations could also unveil new reaction pathways and lead to the discovery of unprecedented molecular architectures based on the morpholine scaffold.

Integration with Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry can be applied to Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) to create novel host-guest systems with potential applications in areas such as drug delivery, sensing, and catalysis. The compound itself could act as a guest, forming inclusion complexes with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability.

The binding of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) within a host cavity would be driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. The size and shape of the host's cavity would determine the selectivity and strength of the binding. By modifying the structure of the host or the guest, the properties of the resulting supramolecular assembly can be fine-tuned. For example, the incorporation of stimuli-responsive groups onto the host molecule could allow for the controlled release of the guest in response to external triggers such as pH, light, or temperature.

Q & A

Q. Key Parameters :

  • Temperature (20–60°C) and solvent polarity (e.g., THF vs. DCM) influence reaction rates and byproduct formation.
  • Catalytic systems (e.g., Lewis acids) may enhance acetyl group incorporation efficiency .

How can researchers confirm the cis-configuration and purity of 4-acetyl-2,6-dimethylmorpholine using spectroscopic and chromatographic methods?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Distinct splitting patterns for axial/equatorial protons on the morpholine ring (e.g., coupling constants J = 10–12 Hz for cis-methyl groups) .
    • ¹³C NMR : Chemical shifts at δ 20–25 ppm for methyl groups and δ 170–175 ppm for the acetyl carbonyl confirm substitution .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for polar analytes (e.g., hexane/isopropanol) .
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving the crystal lattice structure .

What computational tools are recommended for predicting the physicochemical properties and metabolic pathways of cis-4-acetyl-2,6-dimethylmorpholine?

Advanced Research Question

  • QSAR Models : Use OECD QSAR Toolbox (Version 4.6) to predict logP, solubility, and toxicity profiles based on structural analogs .
  • Molecular Dynamics Simulations : Analyze conformational stability of the cis-isomer using software like GROMACS, leveraging InChI-derived 3D coordinates (InChI: 1S/C6H12N2O2...) .
  • Metabolic Pathway Prediction : OASIS-TIMES (Version 2.28) models phase I/II metabolism, identifying potential hydroxylation or acetylation sites .

How does the cis-stereochemistry of 4-acetyl-2,6-dimethylmorpholine influence its biological activity compared to trans-isomers?

Advanced Research Question

  • Steric Effects : The cis-configuration positions methyl groups in proximity, reducing binding affinity to enzymes with sterically restrictive active sites (e.g., fungal cytochrome P450 monooxygenases) .
  • Solubility Differences : Cis-isomers exhibit higher aqueous solubility due to polar group alignment, impacting bioavailability in in vitro assays .
  • Case Study : In fungicidal studies, cis-4-acetyl derivatives showed 30% lower EC₅₀ values than trans-isomers against Botrytis cinerea, attributed to enhanced membrane permeability .

What methodologies are employed to resolve contradictions in reported synthetic yields of cis-4-acetyl-2,6-dimethylmorpholine across literature?

Advanced Research Question

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., reagent stoichiometry, reaction time) identifies optimal conditions. For example, excess acetyl chloride (>1.2 eq.) improves yield from 45% to 72% .
  • Byproduct Analysis : GC-MS or LC-MS detects side products (e.g., N-oxides) formed under oxidative conditions, guiding inert atmosphere requirements .
  • Reproducibility Protocols : Standardized purification (e.g., column chromatography with silica gel 60) minimizes batch-to-batch variability .

What strategies are used to study the environmental fate and degradation products of cis-4-acetyl-2,6-dimethylmorpholine in ecotoxicological research?

Advanced Research Question

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS. Major products include N-deacetylated morpholine derivatives .
  • Soil Microcosm Assays : Incubate with Pseudomonas spp. to assess microbial degradation rates, measuring residual concentrations via LC-TOF .
  • QSAR-Based Ecotoxicity : Predict acute toxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite™, validated with experimental bioassays .

How can researchers design analogs of cis-4-acetyl-2,6-dimethylmorpholine to enhance selectivity for target enzymes in mechanistic studies?

Advanced Research Question

  • Substituent Modification : Replace the acetyl group with bulkier moieties (e.g., trifluoroacetyl) to probe steric effects on enzyme inhibition.
  • Isosteric Replacement : Substitute oxygen in the morpholine ring with sulfur to alter electronic properties and binding kinetics .
  • Docking Simulations : Use AutoDock Vina to predict binding poses against target proteins (e.g., fungal lanosterol demethylase), prioritizing analogs with ΔG < -8 kcal/mol .

What are the best practices for handling cis-4-acetyl-2,6-dimethylmorpholine to mitigate occupational health risks in laboratory settings?

Basic Research Question

  • Exposure Controls : Use fume hoods (airflow ≥ 0.5 m/s) and PPE (nitrile gloves, safety goggles) during synthesis .
  • Toxicity Monitoring : Regularly assay airborne concentrations via NIOSH Method 3501, with permissible exposure limits (PEL) < 5 mg/m³ .
  • First Aid Protocols : Immediate rinsing with water for dermal contact and activated charcoal ingestion for accidental oral exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.